

# Application Note: The LEADER Trial Design & Regional Consistency

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## Compound Focus: Liraglutide

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## Introduction and Rationale

The **Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results (LEADER)** trial was a landmark, multiregional clinical trial (MRCT) initiated in response to a 2008 US Food and Drug Administration (FDA) mandate. This mandate required sponsors of new type 2 diabetes (T2D) therapies to rigorously demonstrate cardiovascular safety [1].

LEADER was designed as a multicenter, double-blind, placebo-controlled study to evaluate the long-term cardiovascular effects of **liraglutide**, a glucagon-like peptide-1 (GLP-1) receptor agonist, in patients with T2D who were at high risk for cardiovascular events. The trial successfully demonstrated that **liraglutide** not only met non-inferiority criteria but also showed superiority in reducing major adverse cardiovascular events (MACE) compared to placebo, with a hazard ratio (HR) of 0.87 (95% CI 0.78; 0.97) [1].

This application note details the trial's core design, statistical methodology, and a key post-hoc analysis investigating the consistency of treatment effects across different geographic regions, providing a model for the design and interpretation of future global cardiovascular outcome trials (CVOTs).

## Experimental Protocol & Trial Design

The foundational elements of the LEADER trial protocol are summarized in the table below.

- **Trial Registration:** NCT01179048 [1]
- **Objective:** To evaluate the long-term cardiovascular safety of **liraglutide** in patients with T2D at high CV risk.
- **Primary Endpoint:** Time from randomization to the first occurrence of a composite MACE outcome (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) [1].
- **Key Secondary Endpoints:** Included an expanded MACE composite (primary MACE plus hospitalization for unstable angina or heart failure, or revascularization) and a composite renal outcome [2].

**Table 1: Core Trial Design Specifications**

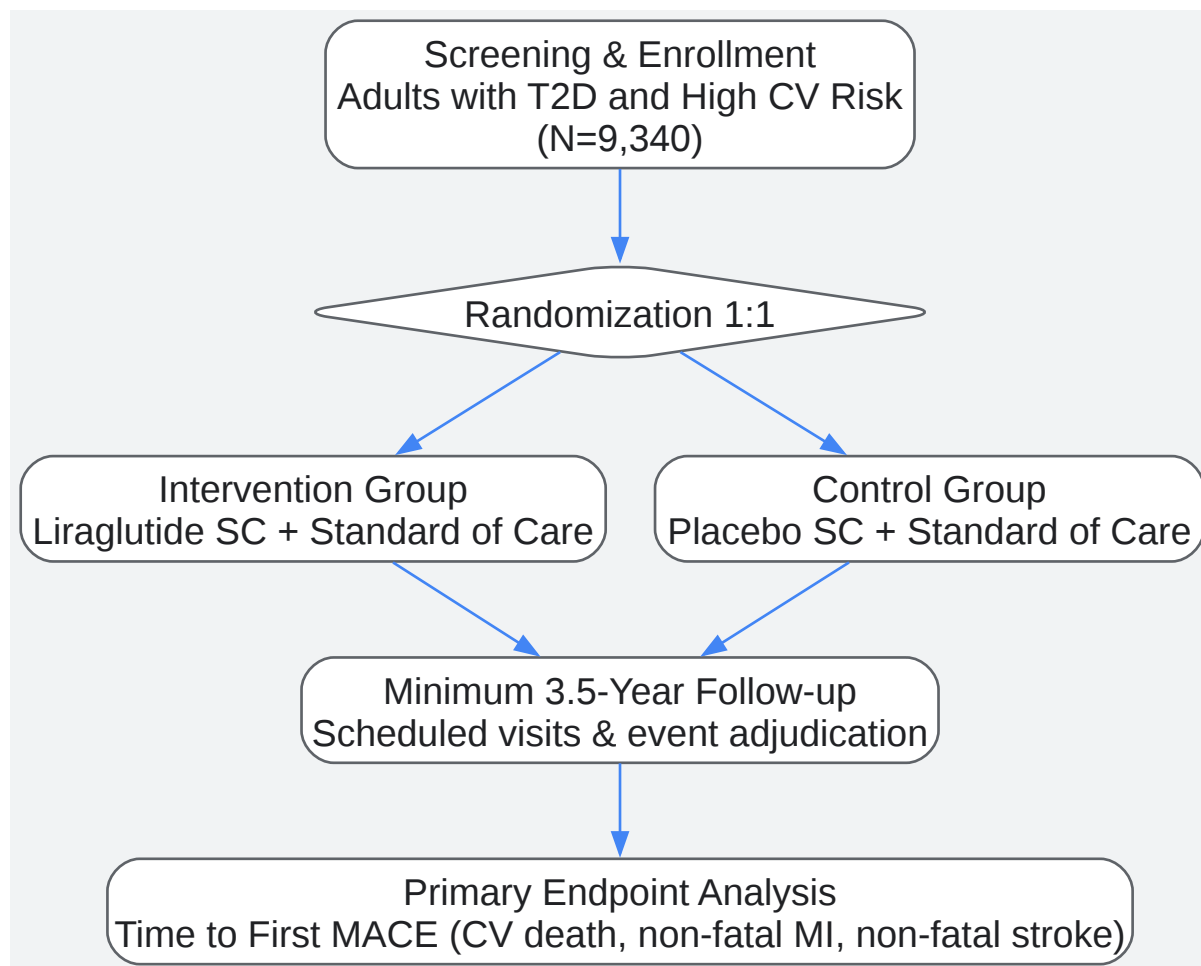
Feature	Specification
Design	Multicenter, double-blind, placebo-controlled, event-driven MRCT [1]
Randomization	1:1 ratio to liraglutide or placebo, in addition to standard of care [1]
Treatment	Liraglutide 1.8 mg or maximum tolerated dose vs. volume-matched placebo, administered once daily via subcutaneous injection [1] [2]
Follow-up	Minimum of 3.5 years per participant; median follow-up of 3.8 years [1] [2]
Participant Population	9,340 adults with T2D and high CV risk [1]
Regions	32 countries, grouped into 4 pre-specified regions: Europe (n=3,296), North America (n=2,847), Asia (n=711), and Rest of the World (n=2,486) [1]

*Table 1: Summary of the core design elements of the LEADER trial.*

**Inclusion Criteria:** Patients were eligible if they were aged  $\geq 50$  years with established CV disease (coronary, cerebrovascular, or peripheral vascular disease), chronic heart failure (NYHA class II/III), or chronic kidney disease (stage 3 or higher), OR were aged  $\geq 60$  years with at least one CV risk factor (e.g., microalbuminuria, hypertension with left ventricular hypertrophy) [2].

**Ethical Conduct:** The trial protocol was approved by the institutional review board or ethics committee at each of the 410 participating sites. All patients provided written informed consent before any trial-related activities [1].

The following diagram illustrates the high-level workflow of the LEADER trial.



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**Figure 1: LEADER Trial Participant Workflow**

## Statistical Analysis Plan

The statistical analysis plan for the primary and regional consistency endpoints was pre-specified to maintain trial integrity [1].

- **Primary Endpoint Analysis:** The time-to-first MACE was analyzed using a **Cox proportional-hazards regression model**. A hierarchical testing strategy was employed:
  - **Test for Non-inferiority:** The upper bound of the 95% confidence interval (CI) for the HR had to be <1.30.
  - **Test for Superiority:** If non-inferiority was established, superiority was tested with an upper CI bound of <1.00 [1].
- **Regional Consistency Analysis:** Treatment effect heterogeneity across regions was assessed via a pre-specified Cox model that included a **treatment-by-region interaction term**. A p-value for interaction (P-interaction) of <0.05 was considered to indicate potential heterogeneity. Additionally, a post-hoc **Gail-Simon test** was used to check for qualitative interactions [1].

**Table 2: Key Baseline Characteristics of the LEADER Population**

Characteristic	Overall Population (N=9,340)	Notes
Age (years)	~64	[2]
BMI Categories		Post-hoc analysis data [2]
- <25 kg/m <sup>2</sup>	9%	
- 25 to <30 kg/m <sup>2</sup>	29%	
- 30 to <35 kg/m <sup>2</sup>	32%	
- ≥35 kg/m <sup>2</sup>	30%	
Established CV Disease	~81%	[2]
Diabetes Duration	Longer in lower BMI categories	Noted as a variable across regions [2]

Table 2: Summary of key baseline demographics and clinical characteristics. Note that BMI data is from a separate post-hoc analysis of the LEADER population [2].

## Evaluation of Regional Consistency per ICH E17

As the LEADER trial was completed before the finalization of the ICH E17 guideline in 2017, its regional analysis provides a critical case study for applying modern MRCT principles [1].

**Table 3: Regional Analysis of the Primary MACE Outcome**

Region	Sample Size (n)	Hazard Ratio (HR) for MACE (95% CI)
Overall Trial	9,340	0.87 (0.78; 0.97)
Asia	711	0.62 (0.37; 1.04)
Europe	3,296	0.89 (0.75; 1.05)
Rest of World	2,486	0.85 (0.68; 1.05)
North America	2,847	1.01 (0.84; 1.22)
- United States (Post-hoc)	~2,505*	1.03 (0.84; 1.25)
- Canada (Post-hoc)	~342*	0.80 (0.42; 1.52)

*Table 3: Treatment effects for the primary MACE outcome across pre-specified regions. The US and Canada data are from a post-hoc analysis. \*Estimated sample sizes based on the US comprising 88% of the North American region [1].*

Despite the observed numerical variation in HRs across regions, the pre-specified test for interaction was not statistically significant (**P-interaction = 0.20**). This indicated a lack of clear evidence that the treatment effect on the primary outcome differed meaningfully across regions [1].

**Investigation of the North American Result:** A post-hoc investigation into the neutral result in North America (HR=1.01) was conducted. Further analysis showed the result was driven by the US subpopulation (HR=1.03) [1].

- **Analysis of Extrinsic/Intrinsic Factors:** Adjusting for a wide range of demographic, baseline characteristic, and concomitant medication factors did not account for the observed difference in the US subgroup [1].
- **Analysis of Drug Exposure:** US participants were found to have lower adherence to the study drug. An on-treatment analysis of the US population (considering only events occurring while on drug)

yielded an HR of 0.89 (95% CI 0.69; 1.14), which was closer to the global on-treatment result of 0.83. This suggests that lower drug exposure may have contributed to the regional finding, although this remains a post-hoc observation [1].

## Discussion and Conclusion

The LEADER trial successfully established a standard for CVOTs in T2D, demonstrating a significant cardiovascular benefit for **liraglutide**. A key learning from its analysis is the critical importance of pre-specifying regional consistency analyses and the careful interpretation of regional subgroup results.

The variation in point estimates across regions, particularly the neutral result in the US, underscores the challenges in MRCTs. However, the non-significant interaction p-value and the inability to explain the difference through intrinsic or extrinsic factors support the conclusion that the overall trial result is valid for the global population, consistent with ICH E17 principles. The finding related to drug adherence highlights a potential operational factor that should be considered in the design and conduct of future global trials to ensure consistent drug exposure across all regions.

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